molecular formula C12H9NO2 B8708879 beta-Nitrovinylnaphthalene

beta-Nitrovinylnaphthalene

Cat. No. B8708879
M. Wt: 199.20 g/mol
InChI Key: FSQRAMKGHLSZCT-UHFFFAOYSA-N
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Patent
US05106861

Procedure details

A mixture of 2-naphthaldehyde (12 g), nitromethane (13.8 g) and ammonium acetate (5 g) in acetic acid (50 ml) was refluxed for 21/2 hours. The brown mixture was poured into ice-water (100 ml) from which a yellow solid separated. Filtration and drying in vacuo afforded the title compound (14.4 g).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[CH:11]=O.[N+:13]([CH3:16])([O-:15])=[O:14].C([O-])(=O)C.[NH4+]>C(O)(=O)C>[N+:13]([CH:16]=[CH:11][C:2]1[CH:3]=[CH:4][C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH:1]=1)([O-:15])=[O:14] |f:2.3|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)C=O
Name
Quantity
13.8 g
Type
reactant
Smiles
[N+](=O)([O-])C
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
ice water
Quantity
100 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 21/2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
separated
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
drying in vacuo

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=CC1=CC2=CC=CC=C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 14.4 g
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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